1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C13H12FNO3. It is a member of the oxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylethyl group, a fluorine atom, and an oxazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides, catalyzed by organocatalysts. This reaction proceeds under mild conditions and yields the desired oxazine-dione product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropylethyl)-6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
- 1-(2-Cyclopropylethyl)-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 1-(2-Cyclopropylethyl)-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this particular oxazine-dione a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLUJHVVLMJROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468094 | |
Record name | AG-F-62565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477933-12-3 | |
Record name | AG-F-62565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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